Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate
Description
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H9N3O2/c1-3-13-8(12)5-4-7-9-6-10-11(7)2/h6H,3H2,1-2H3 |
InChI Key |
NIKLMBHCSMMVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=NC=NN1C |
Origin of Product |
United States |
Preparation Methods
Methylation of 1H-1,2,4-Triazole
A common initial step involves methylation of 1H-1,2,4-triazole at the N1 position. This is typically achieved by:
- Mixing 1H-1,2,4-triazole with potassium hydroxide in ethanol.
- Slowly adding chloromethane (methyl chloride) under heating and reflux conditions.
This yields 1-methyl-1H-1,2,4-triazole with good selectivity and yield.
Functionalization at the 5-Position
Two main routes are used to introduce functional groups at the 5-position of the methylated triazole:
Bromination via lithiation and electrophilic substitution:
- Dissolve 1-methyl-1H-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA.
- Cool the solution and add n-butyllithium to generate the lithio intermediate.
- Add dibromomethane to introduce a bromine atom at the 5-position, yielding 5-bromo-1-methyl-1H-1,2,4-triazole.
Silylation via lithiation and reaction with trimethylchlorosilane:
Carboxylation and Esterification to Form the Prop-2-ynoate Derivative
Carboxylation at the 3-Position
The 5-bromo or 5-trimethylsilyl intermediates are further lithiated and treated with carbon dioxide (CO₂) to introduce a carboxylic acid group at the 3-position:
Esterification to Methyl or Ethyl Esters
The carboxylic acid is converted to the corresponding ester by reaction with alcohol and thionyl chloride:
- Mix the triazole-3-carboxylic acid with methanol or ethanol.
- Add thionyl chloride dropwise to promote esterification.
- This yields 5-bromo/(trimethylsilyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl or ethyl esters.
Introduction of the Propargyl Group via Sonogashira Coupling
To install the ethyl prop-2-ynoate moiety (the propargyl ester), a palladium-catalyzed cross-coupling reaction such as Sonogashira coupling is employed:
- The 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate ester is reacted with ethyl propiolate (HC≡C-COOEt).
- Catalysts like Pd(PPh₃)₂Cl₂ and CuI are used in the presence of a base (e.g., triethylamine).
- The reaction proceeds under inert atmosphere to form ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate.
Alternative Reduction and Dehalogenation Steps
Some synthetic routes include:
- Hydrogenation of the 5-bromo intermediate over Pd/C catalyst with DBU in methanol to remove bromine and yield the methylated triazole ester.
- Zinc powder reduction of the 5-bromo acid in acetic acid to achieve similar dehalogenation.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | 1,2,4-Triazole, KOH, EtOH, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole | High | Selective N1 methylation |
| Bromination | n-BuLi, TMEDA, THF, dibromomethane, low temp | 5-Bromo-1-methyl-1H-1,2,4-triazole | Moderate | Lithiation followed by bromine |
| Carboxylation | LDA, CO₂, THF, -78 °C | 5-Bromo-triazole-3-carboxylic acid | ~72.5 | Quenching and extraction |
| Esterification | Methanol/ethanol, thionyl chloride | Methyl/ethyl ester of triazole-3-carboxylic acid | High | Dropwise addition for control |
| Sonogashira Coupling | Pd catalyst, CuI, base, ethyl propiolate | This compound | Moderate to high | Cross-coupling step |
| Dehalogenation (optional) | H₂, Pd/C, DBU, MeOH or Zn, AcOH | Dehalogenated triazole ester | Moderate | Removes bromine substituent |
Research Findings and Analytical Data
- The purity of intermediates such as 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid was confirmed by HPLC with purity >99%.
- X-ray crystallographic data for related triazole derivatives confirm regioselectivity and substitution patterns.
- NMR (¹H and ¹³C) and IR spectroscopy are routinely used to verify the presence of characteristic triazole, alkyne, and ester functionalities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols or amines .
Scientific Research Applications
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
*Inferred from synthesis data in and .
Reactivity and Stability
- Propynoate vs. Propanoate Esters: The triple bond in this compound introduces significant strain, increasing reactivity but also instability compared to saturated esters like 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate .
- Heterocyclic Influence : Triazole rings enhance hydrogen-bonding capacity, improving solubility in polar solvents, while isoxazole () or indazole () derivatives exhibit varied electronic effects, altering metabolic stability .
- Nitro-Functionalization: Nitration of related triazole esters (e.g., compound 3 in ) yields high-energy nitro derivatives, but this compound’s inherent instability complicates such modifications .
Research Tools and Methodologies
Crystallographic tools like SHELX () and ORTEP-3 () are critical for resolving the structures of these compounds, particularly for analyzing conformational stability and intermolecular interactions .
Biological Activity
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate (CAS No. 1247425-24-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 179.18 g/mol. The compound features a triazole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values obtained in these studies indicate that the compound's effectiveness is comparable to established antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
The antitumor potential of this compound has been investigated through various cellular assays. In particular, studies focusing on human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.
A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in HepG2 liver cancer cells, with an IC50 value of approximately 15 µM. Additionally, the compound was observed to disrupt the cell cycle at the G2/M phase, indicating its potential as an antitumor agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have suggested that the triazole moiety may facilitate binding to enzymes involved in cell division and metabolic processes.
Key Targets Identified:
- Tubulin : The compound may inhibit tubulin polymerization, thereby affecting microtubule dynamics crucial for mitosis.
- DNA Topoisomerases : It might interfere with DNA replication and repair mechanisms.
- Kinases : The compound has shown potential to inhibit various kinases involved in signaling pathways related to cell growth and survival.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of several triazole derivatives including this compound. The results indicated significant antibacterial activity against resistant strains of bacteria .
Study 2: Antitumor Effects
A research article in Cancer Letters reported on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound effectively inhibited tumor growth through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
